

An In-depth Technical Guide to 4-cyano-3-fluorobenzyl bromide

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Compound of Interest

Compound Name: 4-(Bromomethyl)-2-fluorobenzonitrile

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This technical guide provides a comprehensive overview of 4-cyano-3-fluorobenzyl bromide, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

4-cyano-3-fluorobenzyl bromide, also known by its IUPAC name **4-(bromomethyl)-2-fluorobenzonitrile**, is a substituted aromatic compound. Its chemical structure incorporates a benzyl bromide moiety, a nitrile group, and a fluorine atom, making it a versatile reagent in organic synthesis.

Table 1: Chemical Identifiers for 4-cyano-3-fluorobenzyl bromide

Identifier	Value
IUPAC Name	4-(bromomethyl)-2-fluorobenzonitrile
Molecular Formula	C ₈ H ₅ BrFN ^[1]
CAS Number	105942-09-4 ^[2]
Synonyms	4-Cyano-3-fluorobenzyl bromide

Table 2: Physicochemical Properties of 4-cyano-3-fluorobenzyl bromide

Property	Value
Molecular Weight	214.03 g/mol [2]
Monoisotopic Mass	212.95894 Da [1]
Melting Point	77 °C [2]
SMILES	C1=CC(=C(C=C1CBr)F)C#N [1]
InChI	InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 [1]

Experimental Protocols: Synthesis of 4-cyano-3-fluorobenzyl bromide

The synthesis of 4-cyano-3-fluorobenzyl bromide is crucial for its application as a building block in medicinal chemistry. A common method involves the bromination of 3-fluoro-4-methylbenzonitrile.

Objective: To synthesize 4-cyano-3-fluorobenzyl bromide via radical bromination of 3-fluoro-4-methylbenzonitrile.

Materials:

- 3-fluoro-4-methylbenzonitrile
- N-bromosuccinimide (NBS)
- A radical initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide)
- An appropriate solvent (e.g., carbon tetrachloride or dichloroethane)[\[3\]](#)

Procedure:

- 3-fluoro-4-methylbenzonitrile is dissolved in a suitable solvent such as dichloroethane in a reaction vessel.[\[3\]](#)

- A catalytic amount of a radical initiator, like azobisisobutyronitrile, is added to the solution.[3]
- The mixture is heated to the reflux temperature of the solvent to initiate the reaction.[3]
- N-bromosuccinimide (NBS) is then added portion-wise to the reaction mixture to control the exothermic reaction.[3]
- The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The succinimide byproduct is removed by filtration.
- The filtrate is washed with an aqueous solution to remove any remaining impurities.
- The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- The crude 4-cyano-3-fluorobenzyl bromide can be further purified by recrystallization or column chromatography to obtain a light yellow solid.[3]

A patent describes a synthesis method where 3-fluoro-4-methylbenzonitrile is reacted with N-bromosuccinimide in a micro-reactor in the presence of a catalyst to prepare 4-bromomethyl-3-fluorobenzonitrile, which is a synonym for the target compound.[3] This method is reported to have a high yield of 85-94%. [3]

Applications in Research and Drug Development

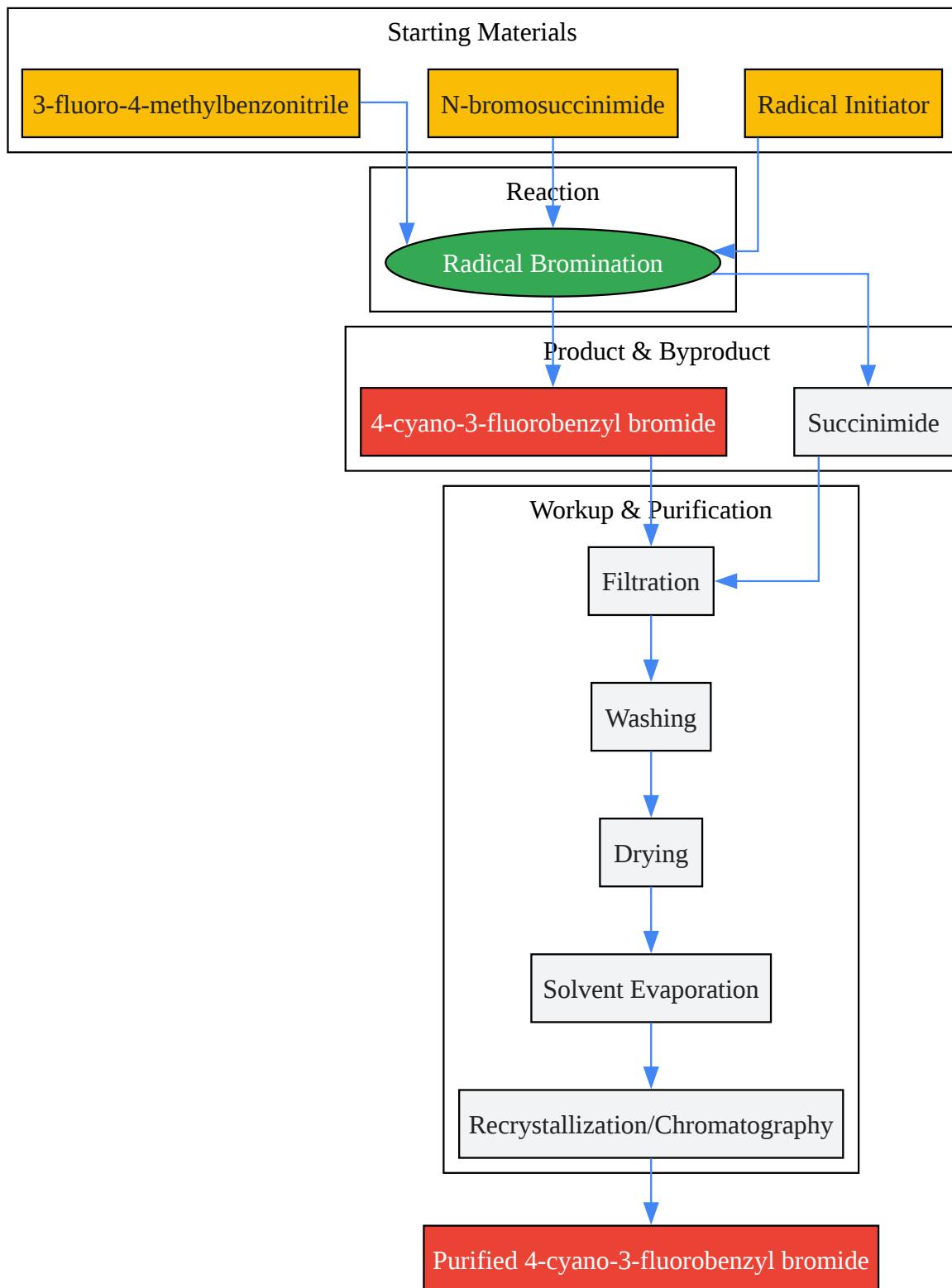
4-cyano-3-fluorobenzyl bromide is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility is highlighted in the development of treatments for a range of diseases. For instance, it is a key intermediate for synthesizing S1P1 receptor agonists and drugs for treating Alzheimer's disease.[3] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

Analogs such as 4-cyanobenzyl bromide are used in the synthesis of piperidine-linked aromatic diimidazolines, which are being investigated as potential treatments for *Pneumocystis carinii*

pneumonia.^[4] Similarly, other fluorinated benzyl bromides are employed in the synthesis of antidiabetic, antiviral, and anti-cancer agents.^[5]

Visualizations

The following diagrams illustrate the synthesis workflow and the role of 4-cyano-3-fluorobenzyl bromide in drug discovery.



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